8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

c-Met kinase inhibition Oncology therapeutics Structure-based drug design

8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1427358-40-4, molecular formula C₇H₆FN₃, molecular weight 151.14 g/mol) is a dual-substituted heterocyclic scaffold within the [1,2,4]triazolo[4,3-a]pyridine class, carrying a fluorine atom at the 8-position and a methyl group at the 5-position of the fused ring system. The compound is commercially catalogued as a research chemical with a specified purity of ≥95% (HPLC).

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
Cat. No. B13662016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=NN=CN12)F
InChIInChI=1S/C7H6FN3/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,1H3
InChIKeyPYWJKSOLINEBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1427358-40-4): Core Building Block Identity and Procurement Specifications


8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1427358-40-4, molecular formula C₇H₆FN₃, molecular weight 151.14 g/mol) is a dual-substituted heterocyclic scaffold within the [1,2,4]triazolo[4,3-a]pyridine class, carrying a fluorine atom at the 8-position and a methyl group at the 5-position of the fused ring system . The compound is commercially catalogued as a research chemical with a specified purity of ≥95% (HPLC) . This substitution pattern is of particular interest because the 8-fluorotriazolopyridine motif has been validated as a privileged scaffold for developing potent, selective c-Met kinase inhibitors achieving cellular IC₅₀ values below 10 nM in optimized derivatives [1], while the 5-methyl group provides a handle for modulating physicochemical properties including lipophilicity and electronic distribution .

Why 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Interchanged with Generic Triazolopyridine Analogs


Substituting 8-fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine with a generic [1,2,4]triazolo[4,3-a]pyridine scaffold—or even with single-substituent analogs such as 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1019026-04-0) or 5-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 5528-51-8)—introduces distinct and potentially fatal differences in molecular recognition, physicochemical profile, and downstream synthetic utility. The 8-fluoro substituent has been demonstrated, through structure-based drug design and X-ray crystallography (PDB: 4XYF), to engage in critical binding interactions within the c-Met kinase ATP-binding pocket that are absent in non-fluorinated analogs [1]. The 5-methyl group simultaneously alters the scaffold's electronic distribution, with predicted density shifting from 1.44 g/cm³ (8-fluoro analog alone) to 1.36 g/cm³ (dual-substituted) , and modulates the predicted pKa (2.71 for the target compound) , directly influencing ionization state at physiological pH and thus solubility, permeability, and target engagement. As a synthetic building block, the specific 8-fluoro-5-methyl substitution pattern enables regioselective further derivatization—particularly at the 3- and 6-positions—that is precluded when either substituent is absent or relocated. Procurement of the wrong analog therefore risks not only loss of biological activity but also failure of downstream synthetic routes that depend on the precise reactivity and steric environment conferred by this specific substitution arrangement.

Quantitative Differentiation Evidence for 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine Versus Closest Analogs


c-Met Kinase Inhibitory Potential: Scaffold-Level Validation of the 8-Fluorotriazolopyridine Motif

The 8-fluorotriazolopyridine scaffold, of which 8-fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a direct structural member, has been validated through systematic medicinal chemistry optimization as a privileged core for c-Met kinase inhibition. In the landmark study by Peterson et al. (J. Med. Chem. 2015), optimized 8-fluorotriazolopyridine derivatives achieved cellular IC₅₀ values below 10 nM against c-Met-driven tumor cell proliferation, with desirable pharmacokinetic properties and potent inhibition of HGF-mediated c-Met phosphorylation demonstrated in a mouse liver pharmacodynamic model [1]. An X-ray co-crystal structure (PDB: 4XYF, resolution 1.85 Å) confirmed that the 8-fluoro substituent makes direct, specific contacts within the c-Met ATP-binding pocket [2]. By contrast, the des-fluoro parent [1,2,4]triazolo[4,3-a]pyridine scaffold lacks this validated kinase-targeting motif and has no comparable c-Met activity data in the peer-reviewed literature. The target compound retains the essential 8-fluoro pharmacophore while adding the 5-methyl group as a tunable substituent for further optimization of selectivity and ADME properties.

c-Met kinase inhibition Oncology therapeutics Structure-based drug design

Molecular Precision: Exact Identity and Weight Differentiation from Single-Substituent Analogs

8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1427358-40-4) is distinguished from its closest commercially available single-substituent analogs by both molecular weight and CAS registry number. The target compound has a molecular weight of 151.14 g/mol and MDL number MFCD23708137 . The 8-fluoro-only analog (CAS 1019026-04-0) has a molecular weight of 137.11 g/mol, while the 5-methyl-only analog (CAS 5528-51-8) has a molecular weight of 133.15 g/mol . This 14.03 g/mol difference from the des-methyl 8-fluoro analog and 17.99 g/mol difference from the des-fluoro 5-methyl analog are analytically significant, enabling unambiguous identification by LC-MS in complex reaction mixtures. The CAS registry numbers are distinct and non-overlapping, confirming these are different chemical entities requiring separate procurement specifications.

Chemical procurement Inventory management Quality control

Physicochemical Distinction: Density, pKa, and Lipophilicity Profiling Versus Single-Substituent Analogs

The dual 8-fluoro/5-methyl substitution pattern produces a distinct physicochemical profile that differs from either single-substituent analog. The target compound (8-fluoro-5-methyl) has a predicted density of 1.36±0.1 g/cm³ and a predicted pKa of 2.71±0.50 . In contrast, the 8-fluoro-only analog exhibits a higher predicted density of 1.44±0.1 g/cm³ , while the 5-methyl-only analog shows a lower density of 1.24 g/cm³, a measured LogP of 1.04, and a computed XLogP of 1.6 . The pKa of 2.71 indicates that the target compound exists predominantly in its neutral form at physiological pH (7.4), whereas the absence of the 5-methyl group in the 8-fluoro analog results in a different electronic distribution (no pKa reported for the analog, but the structural difference implies altered basicity of the triazole ring nitrogens). These differences are not trivial: a density shift from 1.44 to 1.36 g/cm³ indicates a measurable change in molecular packing that can affect crystallinity and formulation behavior, while the Lipophilicity difference influences logD, plasma protein binding, and membrane permeability in biological assays.

Physicochemical profiling ADME prediction Lead optimization

Synthetic Utility: Regioselective Derivatization Enabled by Dual Substitution Versus Single-Substituent Scaffolds

The [1,2,4]triazolo[4,3-a]pyridine scaffold offers multiple positions for further functionalization, with the 3- and 6-positions being the most synthetically accessible for cross-coupling and nucleophilic substitution reactions. In the target compound, the 8-fluoro and 5-methyl substituents occupy two of the four available positions on the pyridine ring (positions 5, 6, 7, and 8), leaving the 6- and 7-positions open for derivatization while the 3-position of the triazole ring remains available. In the 8-fluoro-only analog, three pyridine positions (5, 6, and 7) are available, while in the 5-methyl-only analog, the 6, 7, and 8 positions remain open. The key synthetic differentiation is that the simultaneous presence of both 8-fluoro and 5-methyl groups creates a unique steric and electronic environment that directs regioselective reactions to the 6-position, as evidenced by the fact that all potent c-Met inhibitors in the Peterson et al. series bear substituents at the 6-position of the 8-fluorotriazolopyridine core [1]. The 5-methyl group, being electron-donating, activates the pyridine ring toward electrophilic substitution at the 6-position while the 8-fluoro group, being electron-withdrawing, modulates this reactivity. This synergistic electronic effect is absent in either single-substituent analog. Furthermore, efficient synthetic methods for [1,2,4]triazolo[4,3-a]pyridines via sequential condensation and iodine-mediated oxidative cyclization have been established, with the substitution pattern on the starting 2-hydrazinopyridine directly determining the final product's substitution [2].

Synthetic chemistry Building block strategy Parallel synthesis

Purity Specification as a Procurement Gate: ≥95% HPLC Purity and Batch-to-Batch Consistency

Commercially, 8-fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is supplied with a documented purity specification of ≥95% (HPLC) from established vendors, including Leyan (Shanghai Haohong Biomedical Technology Co., Ltd., Product No. 2256738) . This purity threshold is critical because impurities at levels exceeding 5% in heterocyclic building blocks—particularly regioisomeric triazolopyridines formed during cyclization—can lead to erroneous structure-activity relationship (SAR) conclusions and irreproducible biological results. The [1,2,4]triazolo[4,3-a]pyridine system is known to be susceptible to Dimroth-type rearrangements under certain synthetic conditions, which can generate the isomeric [1,2,4]triazolo[1,5-a]pyridine scaffold as a contaminant [1]. The ≥95% purity specification, combined with the distinct MDL number (MFCD23708137) and CAS registry (1427358-40-4), provides a procurement gate that single-substituent analogs with different purity profiles cannot satisfy when the specific dual-substituted scaffold is required. In contrast, procurement of the 8-fluoro or 5-methyl mono-substituted analogs may carry different purity specifications and impurity profiles that are irrelevant to the target compound's intended use.

Quality assurance Compound management Reproducibility

Procurement-Driven Application Scenarios for 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine


c-Met Kinase Inhibitor Lead Optimization: Scaffold-Hopping from Generic Triazolopyridines to the Validated 8-Fluorotriazolopyridine Core

Medicinal chemistry teams engaged in c-Met-targeted oncology programs should procure 8-fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine as the starting building block for focused library synthesis, rather than the generic [1,2,4]triazolo[4,3-a]pyridine scaffold. The 8-fluoro substituent has been crystallographically confirmed to engage the c-Met ATP-binding pocket (PDB: 4XYF, 1.85 Å resolution), and optimized derivatives from this scaffold achieve cellular IC₅₀ values below 10 nM [1]. The 5-methyl group provides an additional vector for modulating lipophilicity (predicted pKa 2.71, density 1.36 g/cm³) without occupying the critical 6-position required for potency-driving substituents . By contrast, starting from the des-fluoro scaffold would require de novo validation of kinase engagement, adding months to the hit-to-lead timeline with no guarantee of achieving comparable potency.

Regioselective Parallel Synthesis of 6-Substituted Triazolopyridine Libraries

Synthetic chemistry groups building arrays of triazolopyridine derivatives for high-throughput screening should select the 8-fluoro-5-methyl dual-substituted scaffold when the target compound series requires substitution specifically at the 6-position. The synergistic electronic effects of the 8-fluoro (electron-withdrawing) and 5-methyl (electron-donating) groups direct reactivity toward the 6-position, as demonstrated by the Peterson et al. c-Met inhibitor series where all potent compounds bear 6-substituents [1]. Using either the 8-fluoro-only or 5-methyl-only building block would yield different regiochemical outcomes or require additional protection/deprotection steps to achieve the same 6-substituted products. The ≥95% purity (HPLC) specification from commercial vendors ensures that library compounds are generated from a consistent, analytically verified starting material .

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery programs seeking triazolopyridine cores with balanced physicochemical properties should preferentially evaluate 8-fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine (MW 151.14, 12 heavy atoms) against the single-substituent analogs. The target compound satisfies the 'rule of three' criteria for fragment hits (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) while providing a validated kinase-targeting motif (8-fluoro) and a lipophilicity-tuning handle (5-methyl) [1]. The measured LogP of 1.04 for the 5-methyl analog (without fluorine) suggests that the dual-substituted compound will reside in a favorable lipophilicity range for fragment optimization (estimated cLogP approximately 1.5–2.0), whereas the 8-fluoro-only analog (MW 137.11, lacking the methyl group) may have a lower cLogP and reduced passive membrane permeability . Procurement of the dual-substituted compound therefore provides a more advanced fragment starting point with pre-incorporated functionality for property modulation.

Quote Request

Request a Quote for 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.